
(O-Nitrophenethyl)malonic acid, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(O-Nitrophenethyl)malonic acid, diethyl ester is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of a nitrophenethyl group attached to the malonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (O-Nitrophenethyl)malonic acid, diethyl ester typically involves the alkylation of diethyl malonate with an appropriate nitrophenethyl halide. The reaction is carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to act as a nucleophile. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Common solvents include ethanol or dimethylformamide (DMF).
Reaction Time: Several hours to overnight, depending on the reactivity of the halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(O-Nitrophenethyl)malonic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenethyl group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted malonic acid derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted malonic acid esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(O-Nitrophenethyl)malonic acid, diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (O-Nitrophenethyl)malonic acid, diethyl ester involves its ability to undergo nucleophilic substitution and other reactions due to the presence of reactive ester groups. The nitrophenethyl group can participate in electron transfer processes, influencing the reactivity of the compound. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles in various chemical environments, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Ethyl acetoacetate: Another ester used in similar synthetic applications, particularly in the synthesis of ketones.
Methyl malonate: A methyl ester of malonic acid, used in similar reactions but with different reactivity profiles.
Uniqueness
(O-Nitrophenethyl)malonic acid, diethyl ester is unique due to the presence of the nitrophenethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds that require specific functional groups and reactivity patterns.
Eigenschaften
CAS-Nummer |
5345-19-7 |
|---|---|
Molekularformel |
C15H19NO6 |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
diethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C15H19NO6/c1-3-21-14(17)12(15(18)22-4-2)10-9-11-7-5-6-8-13(11)16(19)20/h5-8,12H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
MWGXEFCULTYOQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


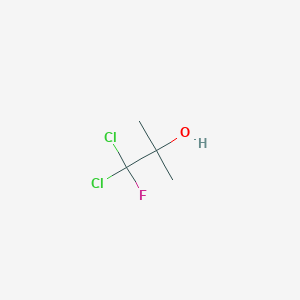


![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)



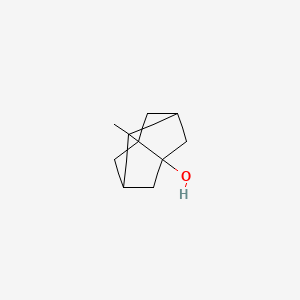
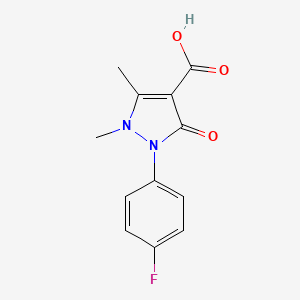
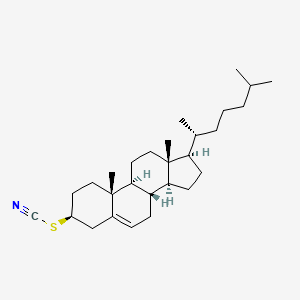
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
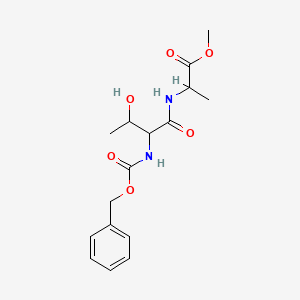
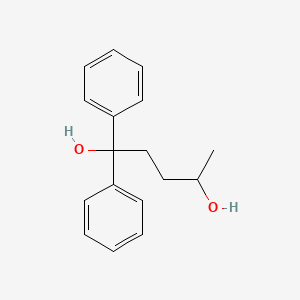
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
